N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a small-molecule acetamide derivative featuring:
- A 3-chloro-4-methoxyphenyl group linked to the acetamide nitrogen.
- A thioether bridge connecting the acetamide to a pyridin-2-yl ring.
- A 3-ethyl-1,2,4-oxadiazole substituent at the 5-position of the pyridine ring.
Its structural uniqueness lies in the combination of a chloro-methoxy aromatic system, a sulfur-containing linker, and a pyridine-oxadiazole hybrid scaffold.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c1-3-15-22-18(26-23-15)11-4-7-17(20-9-11)27-10-16(24)21-12-5-6-14(25-2)13(19)8-12/h4-9H,3,10H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGQJKWRRBARJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure features a chloro-methoxyphenyl group and an oxadiazole-pyridine moiety linked via a thioacetamide functional group.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
-
Anticancer Activity :
- Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, which include compounds similar to this compound. These derivatives have shown efficacy in inhibiting various cancer cell lines by targeting enzymes such as thymidylate synthase and histone deacetylases (HDACs) .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The mechanisms through which this compound exerts its biological effects are multifaceted:
-
Enzyme Inhibition : The compound may inhibit critical enzymes involved in cancer metabolism and proliferation.
Enzyme Target Effect Thymidylate Synthase Inhibition of DNA synthesis Histone Deacetylases Modulation of gene expression
Case Studies
- In Vitro Studies : A study investigating various oxadiazole derivatives found that certain compounds significantly inhibited cancer cell growth in vitro, suggesting that structural modifications could enhance potency .
- Animal Models : In vivo studies on similar compounds have shown promising results in reducing tumor size in mouse models, indicating potential for therapeutic development.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown effectiveness against breast cancer (MCF7), lung cancer (A549), and other tumor types.
- Case Study : In a study involving a series of oxadiazole derivatives, compounds similar to this compound demonstrated significant growth inhibition percentages ranging from 51% to 86% against different cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : Preliminary tests indicate that it possesses significant antibacterial and antifungal activities. It has been tested against Gram-positive and Gram-negative bacteria, as well as various fungal strains.
- Efficacy Results : In vitro studies have shown that derivatives exhibit promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Potential Applications
Given its biological activities, this compound could find applications in:
- Pharmaceutical Development : As a lead compound for developing new anticancer drugs or antimicrobial agents.
- Research Tools : In biochemical assays to study mechanisms of cancer cell resistance or microbial resistance.
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural differences between the target compound and its closest analogs (Table 1):
Key Observations :
- Heterocyclic Core: The target compound’s 1,2,4-oxadiazole moiety distinguishes it from triazole-containing analogs (e.g., ). Oxadiazoles are known for enhanced metabolic stability compared to triazoles due to reduced susceptibility to enzymatic hydrolysis .
- Substituent Positioning : The 3-chloro-4-methoxy group on the phenyl ring contrasts with analogs bearing substituents at the 2-, 4-, or 5-positions (e.g., ). Positional isomerism may influence solubility and target binding affinity.
- Pyridine vs.
Hypothetical Pharmacological Implications
While direct biological data for the target compound are unavailable, structural comparisons suggest:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-chloro-4-methoxyphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of acylthiosemicarbazides under reflux with dehydrating agents (e.g., POCl₃) .
- Step 2 : Coupling the oxadiazole-containing pyridine moiety to the chloro-methoxyphenyl acetamide backbone via nucleophilic aromatic substitution or thiol-ene reactions .
- Optimization : Temperature (60–120°C), solvent polarity (DMF or DCM), and catalysts (e.g., triethylamine) are critical for yield and purity. Reaction progress is monitored via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers confirm its structure?
- Techniques :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and oxadiazole-related carbons (δ 160–170 ppm) .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹), C-S (650–700 cm⁻¹), and N-O (1250–1350 cm⁻¹) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns consistent with the acetamide and oxadiazole groups .
Q. How does the compound’s reactivity correlate with its functional groups under standard laboratory conditions?
- Key Reactivity :
- The chloro-methoxyphenyl group participates in electrophilic substitution, while the oxadiazole ring is susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions) .
- The thioacetamide bridge may oxidize to sulfoxide/sulfone derivatives, requiring inert atmospheres for stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when structural models conflict with spectroscopic results?
- Approach :
- Cross-validate using single-crystal X-ray diffraction (SHELX refinement ) and DFT calculations to reconcile bond lengths/angles with experimental NMR/IR data.
- For amorphous samples, employ dynamic NMR or 2D-COSY to resolve conformational ambiguities .
Q. What strategies are recommended for optimizing bioactivity while minimizing non-specific interactions in pharmacological studies?
- Methodology :
- SAR Analysis : Modify the ethyl group on the oxadiazole or the pyridine-thioacetamide linker to enhance target binding (e.g., kinase inhibition).
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets) .
- Selectivity Assays : Test against off-target proteins (e.g., cytochrome P450 enzymes) to assess specificity .
Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?
- Findings :
- Stability : The compound is stable in anhydrous DMSO or acetonitrile at pH 6–8 but degrades in protic solvents (e.g., MeOH/H₂O) due to hydrolysis of the oxadiazole ring .
- Storage Recommendations : Store under nitrogen at –20°C, with desiccants to prevent moisture-induced decomposition .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Resolution Steps :
- Re-examine protonation states and tautomeric forms in simulations, as these affect docking accuracy.
- Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzyme inhibition assays) .
- Consider metabolite interference (e.g., cytochrome-mediated oxidation) using LC-MS/MS to identify degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
